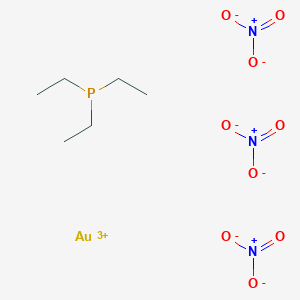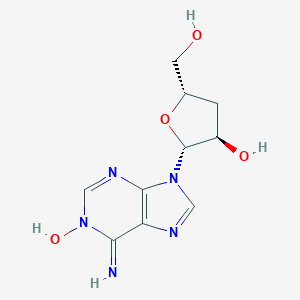
Adenosine, 3'-deoxy-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine, 3'-deoxy-, 1-oxide (ADO) is a purine nucleoside analog that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of adenosine deaminase, an enzyme that catalyzes the deamination of adenosine to inosine. ADO is structurally similar to adenosine, but lacks the 3'-hydroxyl group, which makes it resistant to degradation by adenosine deaminase. This feature makes ADO an ideal candidate for biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of Adenosine, 3'-deoxy-, 1-oxide is primarily through the inhibition of adenosine deaminase. This results in the accumulation of adenosine and Adenosine, 3'-deoxy-, 1-oxide, which can then bind to adenosine receptors on cells. Adenosine, 3'-deoxy-, 1-oxide has been shown to bind to the A1, A2A, and A3 adenosine receptors, which are G protein-coupled receptors. The binding of Adenosine, 3'-deoxy-, 1-oxide to these receptors can result in various downstream effects, including the modulation of intracellular signaling pathways and the regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
Adenosine, 3'-deoxy-, 1-oxide has several biochemical and physiological effects, including the modulation of intracellular signaling pathways, the regulation of gene expression, and the regulation of neurotransmitter release. Adenosine, 3'-deoxy-, 1-oxide has also been shown to have anti-inflammatory and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Adenosine, 3'-deoxy-, 1-oxide in lab experiments is its resistance to degradation by adenosine deaminase. This allows for the accurate measurement of adenosine levels and the study of its downstream effects. However, one limitation of using Adenosine, 3'-deoxy-, 1-oxide is its potential toxicity, which can vary depending on the experimental conditions.
Direcciones Futuras
There are several future directions for the study of Adenosine, 3'-deoxy-, 1-oxide, including the development of novel Adenosine, 3'-deoxy-, 1-oxide analogs with improved pharmacokinetic properties and the investigation of its potential therapeutic applications in various diseases. Additionally, the role of Adenosine, 3'-deoxy-, 1-oxide in the regulation of immune responses and inflammation is an area of active research, which may lead to the development of new immunomodulatory therapies.
Métodos De Síntesis
Adenosine, 3'-deoxy-, 1-oxide can be synthesized by several methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the reaction of adenosine with nitrous acid, which results in the formation of Adenosine, 3'-deoxy-, 1-oxide. The enzymatic synthesis involves the use of adenosine deaminase to catalyze the deamination of adenosine to Adenosine, 3'-deoxy-, 1-oxide.
Aplicaciones Científicas De Investigación
Adenosine, 3'-deoxy-, 1-oxide has been used in various scientific research applications, including cancer research, immunology, and neurobiology. In cancer research, Adenosine, 3'-deoxy-, 1-oxide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In immunology, Adenosine, 3'-deoxy-, 1-oxide has been shown to modulate the immune response and regulate inflammation. In neurobiology, Adenosine, 3'-deoxy-, 1-oxide has been shown to have neuroprotective effects and regulate neurotransmitter release.
Propiedades
Número CAS |
10385-57-6 |
|---|---|
Nombre del producto |
Adenosine, 3'-deoxy-, 1-oxide |
Fórmula molecular |
C10H13N5O4 |
Peso molecular |
267.24 g/mol |
Nombre IUPAC |
(2R,3R,5S)-2-(1-hydroxy-6-iminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O4/c11-8-7-9(13-4-15(8)18)14(3-12-7)10-6(17)1-5(2-16)19-10/h3-6,10-11,16-18H,1-2H2/t5-,6+,10+/m0/s1 |
Clave InChI |
DIRJXXLRJXTDMP-BAJZRUMYSA-N |
SMILES isomérico |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=CN(C3=N)O)CO |
SMILES |
C1C(OC(C1O)N2C=NC3=C2N=CN(C3=N)O)CO |
SMILES canónico |
C1C(OC(C1O)N2C=NC3=C2N=CN(C3=N)O)CO |
Sinónimos |
3'-deoxyadenosine N(1)-oxide cordycepin N(1)-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



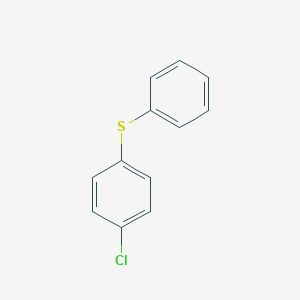
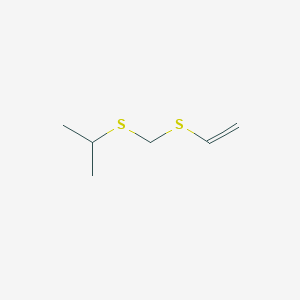
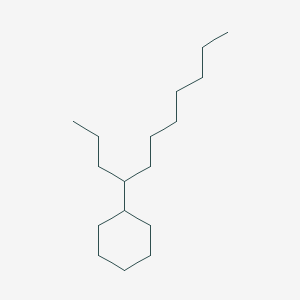

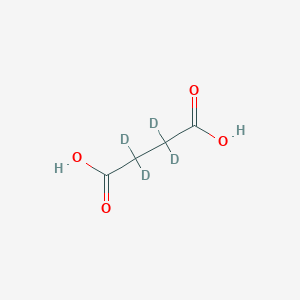
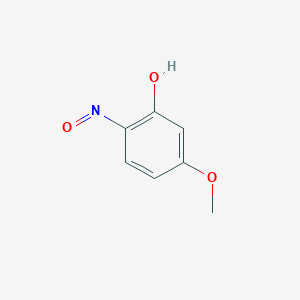
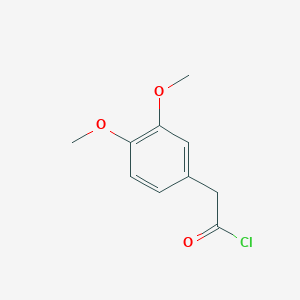
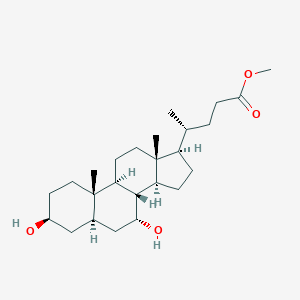
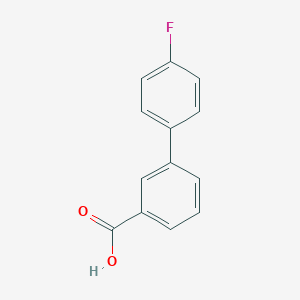

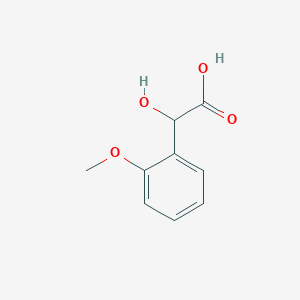
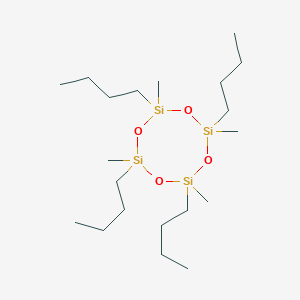
![N-[(Z)-ethylideneamino]benzamide](/img/structure/B82068.png)
